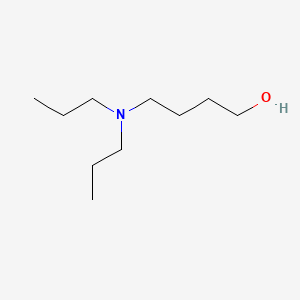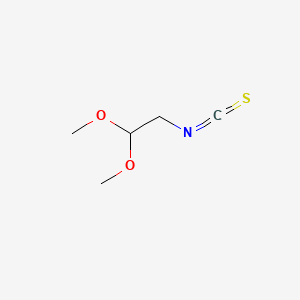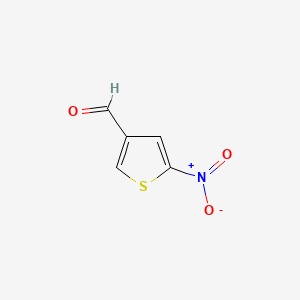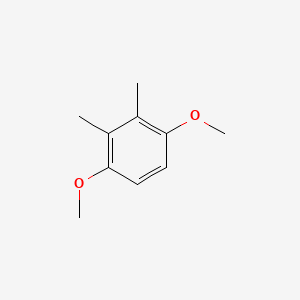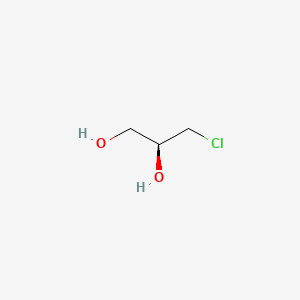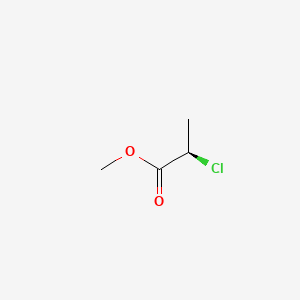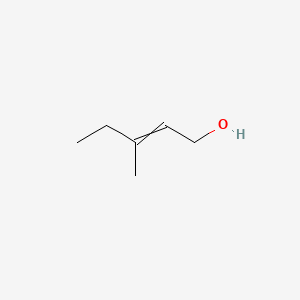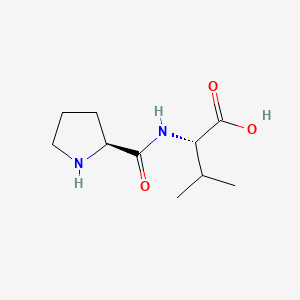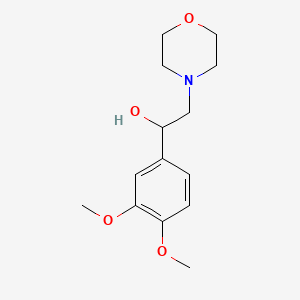
alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of 3,4-Dimethoxyphenol . This is a type of phenol, which is a class of aromatic organic compounds. It has two methoxy groups (-OCH3) attached to the benzene ring at positions 3 and 4 .
Synthesis Analysis
While specific synthesis methods for “alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol” were not found, related compounds have been synthesized using various methods. For instance, 3,4-dihydroisoquinolines have been synthesized using nitroalkanes in polyphosphoric acid . Another method involves the catalytic protodeboronation of pinacol boronic esters .Aplicaciones Científicas De Investigación
1. Use in HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Synthesis
Alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol has been utilized in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). A study by Kauffman et al. (2000) describes the use of a related beta-amino alcohol in the efficient synthesis of the second-generation NNRTI drug candidate DPC 963. This highlights the compound's potential in developing important pharmaceutical agents for treating HIV (Kauffman et al., 2000).
2. Crystal Structure Analysis
Research by Kang et al. (2015) focused on the crystal structure of a compound closely related to alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol, specifically dimethomorph, a morpholine fungicide. This study provides insights into the molecular structure, which can be critical for understanding the physical and chemical properties of similar compounds (Kang et al., 2015).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-morpholin-4-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-17-13-4-3-11(9-14(13)18-2)12(16)10-15-5-7-19-8-6-15/h3-4,9,12,16H,5-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDCPBGVTXOTSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN2CCOCC2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952683 |
Source


|
| Record name | 1-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol | |
CAS RN |
30332-56-0 |
Source


|
| Record name | 4-Morpholineethanol, alpha-(3,4-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030332560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




